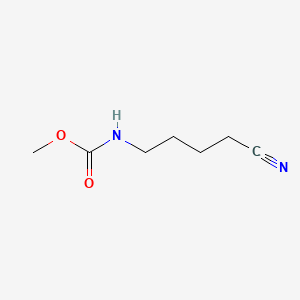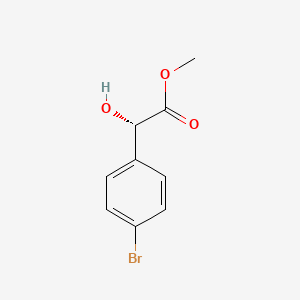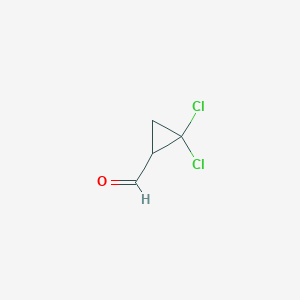![molecular formula C10H11NO2 B6599408 N-[2-(hydroxymethyl)phenyl]prop-2-enamide CAS No. 177837-82-0](/img/structure/B6599408.png)
N-[2-(hydroxymethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(hydroxymethyl)phenyl]prop-2-enamide, also known as N-HMPPE, is a compound of interest in the field of organic chemistry and biochemistry. It is a derivative of propionic acid that can be synthesized from a variety of starting materials, including acrylonitrile and ethyl phenylacetate. Its structure and reactivity make it a versatile compound that can be used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
N-[2-(hydroxymethyl)phenyl]prop-2-enamide has a wide range of scientific research applications. It has been used as a model compound for studying the reactivity of carboxylic acids and their derivatives. It has also been used to study the reactivity of amides and their derivatives. In addition, it has been used to study the reactivity of enamines and their derivatives. Finally, it has been used to study the reactivity of propionic acid derivatives and their derivatives.
Wirkmechanismus
The mechanism of action of N-[2-(hydroxymethyl)phenyl]prop-2-enamide is not yet fully understood. However, it is believed that the compound acts as a proton donor, allowing it to react with various compounds and form various products. Additionally, this compound can be used as a catalyst in certain reactions, allowing it to accelerate the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have some antioxidant activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(hydroxymethyl)phenyl]prop-2-enamide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable and can be stored for long periods of time without degradation. However, it is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
N-[2-(hydroxymethyl)phenyl]prop-2-enamide has a wide range of potential future applications. It could be used to study the reactivity of carboxylic acids and their derivatives, as well as amides, enamines, and propionic acid derivatives. Additionally, it could be used to study the mechanisms of action of various compounds and to develop new drugs and therapies. Finally, it could be used to study the biochemical and physiological effects of various compounds, as well as to develop new antioxidants and anti-inflammatory agents.
Synthesemethoden
N-[2-(hydroxymethyl)phenyl]prop-2-enamide can be synthesized from a variety of starting materials, including acrylonitrile, ethyl phenylacetate, and other propionic acid derivatives. The most commonly used method is the reaction of acrylonitrile with ethyl phenylacetate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in high yields. Other methods, such as the reaction of ethyl propionate with ethyl phenylacetate, can also be used to synthesize this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-10(13)11-9-6-4-3-5-8(9)7-12/h2-6,12H,1,7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSBJVXETKOWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)

![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)

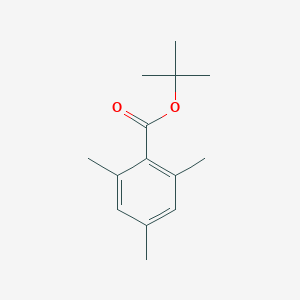

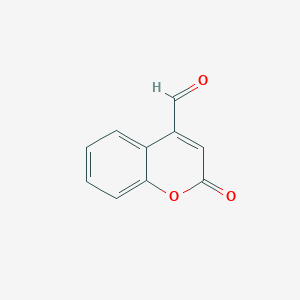

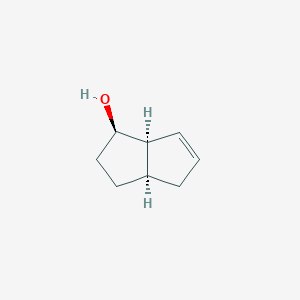
![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)

